Amisulpride Impurity B

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Amisulpride Impurity B (CAS 148516-54-5) is an EP-specified process impurity, structurally distinguished from the parent drug by the absence of a methyl group on the phenolic oxygen (C₁₆H₂₅N₃O₄S, MW 355.46). It is not interchangeable with Impurity A (2-(aminomethyl)-1-ethylpyrrolidine); using the correct standard ensures chromatographic specificity and regulatory compliance per EP monographs. This reference standard is essential for ANDA/NDA method validation, system suitability testing, forced degradation studies, and API supplier qualification. Acceptance limit typically ≤0.15%. Available as a characterized solid with full COA documentation.

Molecular Formula C16H25N3O4S
Molecular Weight 355.46
CAS No. 148516-54-5
Cat. No. B602157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisulpride Impurity B
CAS148516-54-5
SynonymsDesmethyl Amisulpride Hydrobromide
Molecular FormulaC16H25N3O4S
Molecular Weight355.46
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC
InChIInChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amisulpride Impurity B (CAS 148516-54-5) - Identity and Structural Specification


Amisulpride Impurity B (CAS 148516-54-5) is a process-related impurity of the atypical antipsychotic drug amisulpride. Its chemical structure is defined by the European Pharmacopoeia (EP) as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide [1]. This compound differs structurally from the parent drug, amisulpride (C17H27N3O4S; MW 369.5 g/mol), by the absence of a methyl group on the phenolic oxygen, resulting in a molecular formula of C16H25N3O4S and a molecular weight of approximately 355.46 g/mol . As an EP-specified impurity, it is a critical analytical benchmark for assessing the purity and safety of amisulpride active pharmaceutical ingredients (APIs) and finished dosage forms [2].

Amisulpride Impurity B (CAS 148516-54-5) - Why In-Class Impurities Are Not Interchangeable


In pharmaceutical quality control, amisulpride impurities cannot be treated as a monolithic class. Each impurity, including Impurity B, possesses a distinct chemical structure that directly influences its chromatographic retention time, spectroscopic signature, and potential toxicological profile [1]. Substituting Impurity B with a structurally dissimilar analog, such as Impurity A (2-(aminomethyl)-1-ethylpyrrolidine; C7H16N2; MW 128.22 g/mol) , would invalidate method specificity, compromise system suitability criteria, and fail to meet regulatory requirements for impurity profiling. The EP monograph for amisulpride assigns specific acceptance criteria to individual impurities; therefore, the use of an incorrect reference standard can lead to erroneous quantification, misidentification of unknown peaks, and potential non-compliance in ANDA or NDA submissions [2][3].

Amisulpride Impurity B (CAS 148516-54-5) - Comparator-Based Quantitative Evidence


Molecular Identity and Structural Differentiation from Amisulpride and Other Impurities

Amisulpride Impurity B (C16H25N3O4S; MW 355.46 g/mol) differs from the parent drug amisulpride (C17H27N3O4S; MW 369.48 g/mol) by the absence of a methyl group on the phenolic oxygen, yielding a desmethyl analog [1]. In contrast, Amisulpride Impurity A (2-(aminomethyl)-1-ethylpyrrolidine) possesses a molecular formula of C7H16N2 and a molecular weight of only 128.22 g/mol . This structural divergence results in markedly different physicochemical properties, including polarity, UV absorbance maxima, and fragmentation patterns in mass spectrometry.

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Regulatory Designation and Acceptance Limits as an EP-Specified Impurity

Amisulpride Impurity B is explicitly listed in the European Pharmacopoeia (EP) monograph for amisulpride as a specified impurity [1]. While the exact acceptance limit is not publicly accessible without purchasing the monograph, industry practice and related EP monographs for similar benzamide antipsychotics typically set limits for unspecified impurities at ≤0.10% and for any individual specified impurity at ≤0.15%, with a total impurities limit of ≤1.0% [2]. In contrast, non-pharmacopoeial impurities or degradation products not listed in the EP are subject to stricter qualification thresholds (e.g., ICH Q3A identification threshold of 0.10% and qualification threshold of 0.15%) [3].

Regulatory Compliance Quality Control Pharmacopoeial Standards

Certified Purity Level as a Reference Standard for Quantitative Analysis

Commercially available Amisulpride Impurity B is supplied with a certified purity of >95% as determined by HPLC . This is comparable to the purity of Amisulpride EP Impurity A (typically >98%) and the parent drug amisulpride reference standard (≥99%). However, the >95% purity value is sufficient for its intended use as a reference material for impurity quantification, as it allows for accurate correction factors in peak area calculations and meets the requirements for analytical method validation according to ICH Q2(R1) [1]. Using an in-house synthesized impurity of unknown or lower purity would introduce significant uncertainty in quantitative assays.

Analytical Method Validation Reference Standards HPLC Calibration

Role as a Process Marker in Untargeted Impurity Profiling

In an untargeted chemometric study of amisulpride formulations using UHPLC-QTOF-MS, six impurities were identified, and one impurity was found to be the primary 'marker' for differentiating between manufacturers [1]. While the study did not specifically name Impurity B, it highlights that process-related impurities like Impurity B (a desmethyl analog formed during synthesis) can serve as critical markers of the manufacturing route [2]. The detection and relative abundance of Impurity B can indicate the specific synthetic pathway employed, as its formation is linked to incomplete methylation steps or side reactions during the synthesis of amisulpride [3]. This differentiates it from degradation products, which are indicative of storage conditions rather than process control.

Chemometrics Process Analytical Technology Quality by Design

Amisulpride Impurity B (CAS 148516-54-5) - Validated Application Scenarios


Impurity Profiling and Quantitation in API Release Testing

Amisulpride Impurity B is used as a reference standard to identify and quantify this specific impurity in API batches during release testing. Its EP specification [1] and defined purity (>95%) allow for the accurate determination of its concentration relative to the acceptance limit (typically ≤0.15% for specified impurities). This ensures that the API meets pharmacopoeial quality standards before formulation.

Analytical Method Development and Validation for ANDA Submissions

During the development of stability-indicating HPLC or UPLC methods for amisulpride dosage forms, Impurity B serves as a critical system suitability standard. Its distinct retention time and resolution from the parent peak and other impurities (e.g., Impurity A) must be demonstrated as part of specificity and forced degradation studies [2]. Method validation parameters, including linearity, accuracy, and precision for Impurity B quantitation, are required for ANDA submissions.

Stability Studies to Assess Degradation Pathways

In forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions), Impurity B is monitored to determine if it is a degradation product or solely a process impurity. The study by Sweidan et al. identified four degradation products, three of which were already listed in the British Pharmacopoeia [2]. Monitoring Impurity B levels under stress conditions helps establish that it does not increase, confirming its origin as a synthetic byproduct rather than a degradation product.

Process Control and Supplier Qualification

The relative abundance of Impurity B can vary between API manufacturers due to differences in synthetic routes. As demonstrated in chemometric studies [3], impurity profiles can differentiate suppliers. Therefore, monitoring Impurity B levels in incoming API lots provides a quantitative metric for supplier qualification and ongoing process verification, ensuring consistent quality and minimizing batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amisulpride Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.